Ethyl 2-ethyl-2-hydroxybutanoate
Description
Significance of α-Hydroxy Esters in Contemporary Synthetic Organic Chemistry
α-Hydroxy esters are a class of organic compounds that hold a position of considerable importance in modern synthetic organic chemistry. numberanalytics.com These bifunctional molecules, characterized by a hydroxyl group on the carbon atom adjacent (the α-position) to the ester carbonyl group, serve as highly versatile building blocks and key intermediates in the synthesis of a wide array of more complex molecules. researchgate.netorganic-chemistry.org Their utility stems from the presence of two reactive functional groups—the hydroxyl and the ester—which can be selectively modified through various chemical transformations. researchgate.net
The inherent functionality of α-hydroxy esters makes them valuable precursors for natural product synthesis, pharmaceuticals, and agrochemicals. researchgate.net For instance, they can be readily oxidized to form α-keto esters or reduced to 1,2-diols, both of which are important structural motifs in biologically active compounds. The hydroxyl group can be acylated, alkylated, or used as a directing group in stereoselective reactions, while the ester group can undergo hydrolysis, amidation, or reduction. numberanalytics.comharvard.edu This dual reactivity, combined with the potential for chirality at the α-carbon, makes α-hydroxy esters powerful tools for chemists to construct complex molecular architectures with high degrees of precision and efficiency. organic-chemistry.org
Overview of Ethyl 2-ethyl-2-hydroxybutanoate: Distinctive Structural Features and Inherent Chiral Center
This compound is a specific α-hydroxy ester with the chemical formula C₈H₁₆O₃. nih.gov Its structure is defined by a central quaternary α-carbon atom. This carbon is bonded to four distinct substituents: a hydroxyl (-OH) group, an ester group (specifically, an ethyl ester, -COOCH₂CH₃), and two ethyl (-CH₂CH₃) groups.
A critical aspect of this molecule's structure is the nature of its α-carbon. In many α-hydroxy esters, the α-carbon is a stereocenter or chiral center, meaning it is attached to four different groups, leading to the existence of non-superimposable mirror-image isomers (enantiomers). A notable example is ethyl 2-hydroxybutanoate, which possesses a hydrogen atom, a hydroxyl group, an ethyl group, and an ethyl ester group on its α-carbon, rendering it chiral. nih.govnih.gov
However, in the case of this compound, the α-carbon is bonded to two identical ethyl groups. Because of this duplication, the α-carbon is achiral; the molecule does not have an inherent chiral center and is superimposable on its mirror image. This lack of chirality is a distinctive feature that differentiates it from many other α-hydroxy esters and influences its chemical and physical properties, as it will not exhibit optical activity. The parent acid, 2-ethyl-2-hydroxybutanoic acid, is similarly achiral. nist.govhmdb.ca
Historical Development and Evolution of Research on Related Ester and Hydroxyl Functionalities
The scientific understanding of the functional groups that constitute this compound—the ester and the hydroxyl group—has a rich history rooted in the foundations of organic chemistry.
The term "ester" was first coined by the German chemist Leopold Gmelin in the first half of the 19th century. britannica.com Esters are derived from an acid (organic or inorganic) where at least one hydroxyl (-OH) group is replaced by an organyl (-OR') group. wikipedia.org The most common method for their synthesis, the Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. britannica.com This reversible reaction, extensively studied since its discovery, laid the groundwork for understanding the reactivity and formation of this crucial functional group. wikipedia.org Over the decades, research has expanded to include various other methods of ester formation, such as reactions with acid halides or transesterification, and their reverse reaction, saponification, which is the basis for soap making. britannica.com
The hydroxyl (-OH) group, or alcohol functionality, is one of the most fundamental and widespread in all of organic chemistry, present in countless natural products and synthetic compounds. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor makes it critical for molecular recognition and influencing physical properties like solubility. researchgate.net Historically, research on the hydroxyl group has focused on its versatile reactivity, including oxidation to carbonyls, substitution reactions, and its use as a protecting group in multi-step syntheses. wikipedia.org Advanced research has delved into achieving high regio- and stereoselectivity when transforming hydroxyl groups within complex molecular environments, a significant challenge that continues to drive innovation in synthetic methodology. researchgate.net
Compound Data
The following tables provide key data for this compound and its related, chiral analog, Ethyl 2-hydroxybutanoate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 21034-31-9 |
| Appearance | No data available |
| Chirality | Achiral |
Data sourced from PubChem CID 296283. nih.gov
Table 2: Comparative Properties of Related α-Hydroxy Esters
| Property | This compound | Ethyl 2-hydroxybutanoate |
| IUPAC Name | This compound | ethyl 2-hydroxybutanoate |
| Molecular Formula | C₈H₁₆O₃ | C₆H₁₂O₃ nih.gov |
| Molecular Weight | 160.21 g/mol | 132.16 g/mol nih.gov |
| α-Carbon Substituents | -OH, -COOEt, -Et, -Et | -OH, -COOEt, -Et, -H |
| Chirality | Achiral | Chiral nih.gov |
| CAS Number | 21034-31-9 | 52089-54-0 (racemic) nih.gov |
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethyl-2-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-8(10,5-2)7(9)11-6-3/h10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWILDODXIJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304562 | |
| Record name | ethyl 2-ethyl-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5582-86-5 | |
| Record name | NSC166288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-ethyl-2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2,2-DIETHYLGLYCOLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for Ethyl 2 Ethyl 2 Hydroxybutanoate
Direct Esterification Routes for Target Compound Synthesis
Direct esterification methods involve the formation of the ester linkage from the corresponding carboxylic acid or through the exchange of an existing ester group. These routes are fundamental in organic synthesis for their straightforwardness.
The most traditional route to ethyl 2-ethyl-2-hydroxybutanoate is the Fischer-Speier esterification of its parent carboxylic acid, 2-ethyl-2-hydroxybutanoic acid, with ethyl alcohol. This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk A lone pair of electrons from the oxygen atom of ethyl alcohol then performs a nucleophilic attack on this activated carbon. Following a series of proton transfer steps, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comchemguide.co.uk
The reaction is reversible, and to drive the equilibrium towards the product side, an excess of the alcohol reactant is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.com
Table 1: Acid-Catalyzed Esterification Overview
| Reaction Type | Starting Materials | Key Reagents | Product |
|---|
Transesterification is another viable method for synthesizing the target compound. This process involves reacting an existing ester of 2-ethyl-2-hydroxybutanoic acid (for example, the methyl or benzyl ester) with an excess of ethyl alcohol in the presence of a catalyst. organic-chemistry.org The reaction effectively swaps the original alcohol component of the ester with ethanol (B145695).
This equilibrium-driven reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium ethoxide). organic-chemistry.org When using a base catalyst, the reaction proceeds via a nucleophilic acyl substitution mechanism, where the ethoxide ion attacks the carbonyl carbon of the starting ester. The use of a large excess of ethyl alcohol is crucial to shift the equilibrium in favor of the desired ethyl ester product. youtube.com This method is particularly useful when the parent carboxylic acid is difficult to handle or when a different ester derivative is more readily available.
Table 2: Transesterification Overview
| Reaction Type | Starting Materials | Key Reagents | Product |
|---|
Carbonyl Addition Reactions for Constructing the α-Hydroxyl Moiety
These strategies build the molecule by forming the key carbon-carbon bond at the α-position and simultaneously generating the hydroxyl group through an attack on a carbonyl precursor.
A powerful method for constructing the tertiary alcohol moiety of this compound involves the nucleophilic addition of an ethyl group to the corresponding α-keto ester, ethyl 2-oxo-3-pentanoate. Organometallic reagents are ideal for this purpose, with Grignard reagents (e.g., ethylmagnesium bromide, EtMgBr) being a common choice.
In this reaction, the ethyl group of the Grignard reagent acts as a potent nucleophile (a carbanion equivalent), attacking the electrophilic ketone carbonyl carbon of the α-keto ester. The addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous NH₄Cl or dilute HCl), is protonated to yield the final tertiary α-hydroxy ester. A significant challenge in this approach is preventing the nucleophilic reagent from attacking the ester carbonyl, which is generally less reactive than the ketone. libretexts.org Performing the reaction at low temperatures helps to favor addition to the more reactive keto group.
Table 3: Nucleophilic Addition to α-Keto Ester
| Reaction Type | Starting Materials | Key Reagents | Product |
|---|
The Reformatsky reaction provides a classic method for forming β-hydroxy esters, but its principles can be adapted for the synthesis of α-hydroxy esters. wikipedia.org The key reagent is an organozinc compound, often called a Reformatsky enolate, which is generated in situ by treating an α-halo ester with zinc dust. wikipedia.org
To synthesize this compound, a variant of this reaction would involve reacting an appropriate carbonyl compound with a zinc enolate that can deliver an ethyl group. A strategic approach involves the reaction of an α-keto ester, such as ethyl 2-oxobutanoate, with an organozinc reagent generated from an ethyl halide like 2-bromopropane and zinc. The organozinc reagent adds to the ketone carbonyl. The resulting zinc alkoxide is then hydrolyzed during workup to give the desired tertiary alcohol. Reformatsky reagents are valued for being less reactive than Grignard reagents, which can sometimes offer better chemoselectivity, particularly in complex molecules. wikipedia.org
Table 4: Reformatsky-Type Reaction Overview
| Reaction Type | Starting Materials | Key Reagents | Product |
|---|
Asymmetric and Enantioselective Synthesis of this compound
The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in fields like pharmaceuticals and materials science. acs.orgwiley.com
The most common strategy for the enantioselective synthesis of this and other chiral α-hydroxy esters is the asymmetric reduction of a prochiral α-keto ester precursor, in this case, ethyl 2-oxo-3-pentanoate. researchgate.net This can be achieved through several methods:
Biocatalytic Reduction: Enzymes, particularly ketoreductases or alcohol dehydrogenases found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specifically isolated enzymes, can reduce the ketone group with exceptionally high enantioselectivity. google.comnih.gov These biocatalytic systems often use cofactors like NADPH for the reduction and can be performed in aqueous or biphasic systems to yield either the (R) or (S) enantiomer, depending on the specific enzyme used. scientific.netnih.gov
Asymmetric Hydrogenation: This method employs chiral metal catalysts to deliver hydrogen to one face of the carbonyl group preferentially. Catalysts based on ruthenium or rhodium, complexed with chiral ligands (e.g., chiral phosphines), have proven effective for the asymmetric hydrogenation of α-keto esters, often achieving high yields and excellent enantiomeric excess (ee). researchgate.net
Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the starting material. This auxiliary directs the addition of a nucleophile (like a Grignard reagent) to one face of the carbonyl, leading to a diastereoselective reaction. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. The α-hydroxylation of enolates derived from esters attached to chiral auxiliaries using electrophilic oxygen sources like oxaziridines is also a well-established method. acs.orgresearchgate.net
Table 5: Asymmetric Synthesis Strategies
| Method | Precursor | Key Reagents/Catalyst | Product |
|---|---|---|---|
| Biocatalytic Reduction | Ethyl 2-oxo-3-pentanoate | Ketoreductase enzyme (e.g., from Saccharomyces), NADPH | (R)- or (S)-Ethyl 2-ethyl-2-hydroxybutanoate |
| Asymmetric Hydrogenation | Ethyl 2-oxo-3-pentanoate | H₂, Chiral Ru or Rh catalyst | (R)- or (S)-Ethyl 2-ethyl-2-hydroxybutanoate |
Chiral Catalyst-Mediated Enantioselective Transformations
The creation of the chiral quaternary center in α-hydroxy esters through catalytic enantioselective methods is a significant area of research. While direct catalytic asymmetric synthesis of this compound is challenging, several catalytic systems have been developed for structurally related α-hydroxy esters that demonstrate the potential for this transformation. These methods often involve the asymmetric addition of nucleophiles to α-keto esters.
Chiral metal complexes are frequently employed to induce enantioselectivity. For instance, zirconium-based catalysts have shown high efficiency in the enantioselective α-hydroxylation of β-keto esters, achieving excellent yields and enantiomeric excesses (up to 98% ee) . Although this applies to a different substrate class, the principle of using a chiral Lewis acid to control the facial selectivity of an attack on a carbonyl group is relevant. Similarly, chiral Rh(II) catalysts have been successfully used for enantioselective [2 + 1]-cycloaddition reactions to form chiral cyclopropenes, demonstrating their utility in creating stereocenters with high fidelity doubtnut.com. The adaptation of such catalytic systems to the nucleophilic ethylation of an appropriate α-keto ester precursor, such as ethyl 2-oxobutanoate, represents a promising, though underexplored, route to chiral this compound.
| Catalyst Type | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |
| Chiral Salen-Zirconium(IV) Complex | β-Keto Esters | Highly enantioselective α-hydroxylation. | Up to 98% |
| Chiral Rh(II) Complex | Diazoacetates and Olefins/Acetylenes | Efficient [2+1]-cycloaddition, catalyst is recoverable. doubtnut.com | High |
| Chiral Bisoxazoline-Copper(II) Complexes | Activated Carbonyl Compounds | Catalyzes enantioselective addition of electron-rich aromatics. | Up to >99.5% |
Chiral Auxiliary-Based Methodologies for Stereocontrol
Chiral auxiliaries are a well-established strategy for controlling stereochemistry in synthesis. google.comnih.gov This methodology involves temporarily incorporating a chiral molecule to direct the stereochemical outcome of a subsequent reaction. google.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. google.com
For the synthesis of compounds like this compound, a chiral auxiliary can be attached to a precursor, such as an α-keto ester, to direct the diastereoselective addition of an ethyl group. Evans' oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylation and aldol reactions. organic-chemistry.org Another relevant example is the use of (-)-menthol as a chiral auxiliary. In one study, menthyl arylglyoxylates were reacted with diethylzinc (Et₂Zn) to produce (R)-menthyl 2-aryl-2-hydroxybutanoates with high diastereoselectivity (up to 95% de) chemistrysteps.com. Subsequent hydrolysis of the menthyl ester would yield the enantiomerically enriched 2-aryl-2-hydroxybutanoic acid, which could then be esterified to the corresponding ethyl ester chemistrysteps.com. A similar approach using a menthyl ester of 2-oxobutanoic acid could theoretically provide a pathway to enantiomerically enriched this compound.
| Chiral Auxiliary | Precursor Type | Reaction Type | Key Advantage |
| Oxazolidinones | Acyl Imides | Alkylation, Aldol Reactions | High diastereoselectivity, well-studied. organic-chemistry.org |
| (-)-Menthol | α-Keto Esters (Arylglyoxylates) | Diethylzinc Addition | High diastereoselectivity (up to 95% de), auxiliary is naturally occurring. chemistrysteps.com |
| Camphorsultam | N-Acryloyl Derivatives | Michael Addition, Claisen Rearrangement | Superior chiral induction in certain reactions. |
| Pseudoephedrine | Amides | Alkylation | Forms crystalline products, facilitating purification. |
Biocatalytic Routes for Highly Selective Enantiomer Production
Biocatalysis offers a powerful and green alternative for producing enantiomerically pure compounds. Enzymes such as ketoreductases (KREDs) and lipases operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org
The most common biocatalytic approach to chiral α-hydroxy esters is the asymmetric reduction of a precursor α-keto ester. dbpedia.org Ketoreductases, often found in whole-cell systems like baker's yeast (Saccharomyces cerevisiae), can reduce α-keto esters to the corresponding α-hydroxy esters with high enantioselectivity. wikipedia.orgorgsyn.orgelsevierpure.com For example, the reduction of various α-oxo esters using baker's yeast has been shown to proceed with high conversion and excellent enantiomeric excess (>99% for many substrates) wikipedia.org. However, the synthesis of a tertiary alcohol like this compound via this method would require a KRED capable of facilitating the addition of an ethyl nucleophile to a ketone, which is not their native function. A more feasible biocatalytic strategy would be the kinetic resolution of racemic this compound using a lipase (B570770). In a kinetic resolution, one enantiomer of the racemate is selectively transformed (e.g., through hydrolysis or transesterification) by the enzyme, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Selectivity |
| Asymmetric Reduction | Saccharomyces cerevisiae (Baker's Yeast) | α-Keto Esters | α-Hydroxy Esters | High ee (>99% reported for some substrates). wikipedia.org |
| Asymmetric Reduction | Ketoreductases (KREDs) | Ketones, α-Keto Esters | Chiral Alcohols, α-Hydroxy Esters | High ee, often requires cofactor regeneration. wikipedia.org |
| Kinetic Resolution | Lipases (e.g., Candida antarctica Lipase B) | Racemic Esters/Alcohols | Enantiopure Ester and Alcohol | High enantioselectivity (E-value). |
Derivatization Strategies from Readily Available Precursor Compounds
Chemical Transformations of 2-ethyl-2-hydroxybutanoic acid and its Derivatives
One of the most direct methods to synthesize this compound is through the esterification of its corresponding carboxylic acid, 2-ethyl-2-hydroxybutanoic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. organic-chemistry.orgchemistrysteps.comcerritos.educhemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, either the alcohol is used as the solvent (in large excess) or water is removed as it is formed. organic-chemistry.orgchemistrysteps.com Alternative green methods utilize solid acid catalysts like Dowex resins, which simplify product purification as the catalyst can be filtered off. nih.gov
The general reaction is: 2-ethyl-2-hydroxybutanoic acid + Ethanol ⇌ this compound + Water (in the presence of an acid catalyst)
| Esterification Method | Catalyst | Key Features |
| Fischer-Speier Esterification | Concentrated H₂SO₄, HCl, p-TsOH | Reversible reaction; requires excess alcohol or removal of water. organic-chemistry.orgchemistrysteps.com |
| Steglich Esterification | DCC, DMAP | Mild conditions, suitable for sensitive substrates. |
| Solid Acid Catalysis | Dowex H+ Resin | Heterogeneous catalyst, easy to remove, reusable, considered a greener alternative. nih.gov |
| Transesterification | Acid or Base Catalyst, Lipases | Conversion of one ester to another; useful for converting a methyl or other ester to the ethyl ester. google.com |
Synthetic Pathways Involving Ketone Precursors, e.g., pentan-3-one
Pentan-3-one (diethyl ketone) serves as a readily available and logical precursor for the carbon skeleton of this compound. Several classic C-C bond-forming reactions can be employed to convert this ketone into the target tertiary α-hydroxy ester.
The Reformatsky reaction is a key method for this transformation. wikipedia.orgorganic-chemistry.org It involves the reaction of an α-halo ester, such as ethyl bromoacetate, with a ketone in the presence of metallic zinc. wikipedia.orgnrochemistry.comthermofisher.com The zinc inserts into the carbon-halogen bond to form an organozinc reagent (a zinc enolate), which is less reactive than a Grignard reagent and does not typically add to the ester group. wikipedia.org This enolate then adds to the carbonyl carbon of pentan-3-one. Subsequent acidic workup yields the β-hydroxy ester, which in this case is the target molecule, this compound. wikipedia.org
Reaction Scheme: Pentan-3-one + Ethyl bromoacetate + Zn → Intermediate → this compound (after acidic workup)
Another potential route involves Grignard-type reagents . While the direct reaction of ethylmagnesium bromide with pentan-3-one yields 3-ethylpentan-3-ol, a different strategy can be used. One could react an organometallic derivative of pentan-3-one with an electrophile like ethyl chloroformate. doubtnut.comorganic-chemistry.org This approach is less common than the Reformatsky reaction for this specific transformation but represents a viable alternative.
| Reaction Name | Reagents | Product | Notes |
| Reformatsky Reaction | Pentan-3-one, Ethyl bromoacetate, Zinc | This compound | Classic method for β-hydroxy esters; zinc enolate is moderately reactive. wikipedia.orgorganic-chemistry.orgnrochemistry.comthermofisher.com |
| Grignard Reaction | Organometallic of Pentan-3-one, Ethyl Chloroformate | This compound | Provides an alternative C-C bond formation strategy. doubtnut.comorganic-chemistry.org |
| Barbier Reaction | Pentan-3-one, Ethyl bromoacetate, Magnesium | This compound | A one-pot variation where the organometallic reagent is generated in situ. chemrxiv.org |
Application of Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more sustainable and efficient routes.
Atom economy , a concept introduced by Barry Trost, is a key metric. dbpedia.orgwikipedia.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.org Addition reactions, such as the Reformatsky or Grignard reactions, generally have a high atom economy as most atoms from the reactants are incorporated into the product. In contrast, reactions that use stoichiometric reagents that become waste, like some chiral auxiliary methods, may have lower atom economy. wikipedia.org
Biocatalytic routes are inherently green. rsc.org They operate in aqueous media under mild temperature and pH conditions, avoiding the need for harsh reagents and organic solvents. The use of enzymes can reduce energy consumption and waste generation. Furthermore, catalysts, whether metallic or biological, are a cornerstone of green chemistry as they allow for reactions to proceed with greater efficiency and lower energy input, and they can often be recycled and reused. labmanager.com The use of solid acid catalysts like Dowex resin for esterification, for example, avoids the need for corrosive mineral acids and simplifies workup, reducing waste. nih.gov
| Green Chemistry Principle | Application in Synthesis of this compound | Example Strategy |
| Atom Economy | Maximize the incorporation of all materials into the final product. | The Reformatsky reaction is highly atom-economical as it is an addition reaction. |
| Catalysis | Use of catalytic reagents over stoichiometric ones. | Employing a chiral catalyst for enantioselective synthesis or a solid acid catalyst for esterification. labmanager.com |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources. | Biocatalytic routes can potentially utilize precursors derived from fermentation. |
| Safer Solvents and Auxiliaries | Minimize or avoid the use of hazardous solvents. | Biocatalytic reactions often use water as a solvent. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Many enzymatic reactions proceed efficiently at or near room temperature. |
Reaction Mechanisms and Transformational Chemistry of Ethyl 2 Ethyl 2 Hydroxybutanoate
Elucidation of Mechanistic Pathways in Compound Formation Reactions
The formation of Ethyl 2-ethyl-2-hydroxybutanoate can be achieved through several synthetic routes, with the most common being the acid-catalyzed esterification of 2-ethyl-2-hydroxybutanoic acid. The mechanistic intricacies of this and other potential formation reactions are detailed below.
The primary formation route for this compound involves the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. medchemexpress.com In this process, the heterolytic cleavage of bonds is a fundamental aspect of the reaction mechanism.
The reaction is initiated by the protonation of the carbonyl oxygen of 2-ethyl-2-hydroxybutanoic acid by a strong acid catalyst, such as sulfuric acid. wikipedia.orgebi.ac.uk This initial step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The protonation involves the heterolytic cleavage of the H-A bond of the acid catalyst, where A is the conjugate base.
Following the nucleophilic attack of ethanol (B145695), a tetrahedral intermediate is formed. wikipedia.org The subsequent steps involve intramolecular proton transfers, leading to the formation of a good leaving group, water. The elimination of a water molecule involves the heterolytic cleavage of a C-O bond, which is facilitated by the protonated hydroxyl group. Finally, deprotonation of the resulting protonated ester, another heterolytic cleavage event, regenerates the acid catalyst and yields the final product, this compound. wikipedia.org
Another potential, though less common, synthetic pathway is the Reformatsky reaction. orgsyn.orghmdb.ca This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone (in this case, likely diethyl ketone). The mechanism commences with the oxidative addition of zinc metal into the carbon-halogen bond of an ethyl α-haloacetate, a process involving heterolytic cleavage of the C-X bond. hmdb.ca
Nucleophilic attack is a cornerstone of the formation of this compound. In the context of Fischer-Speier esterification, the alcohol (ethanol) acts as the nucleophile.
After the carbonyl group of 2-ethyl-2-hydroxybutanoic acid is activated by protonation, the lone pair of electrons on the oxygen atom of ethanol initiates a nucleophilic attack on the electrophilic carbonyl carbon. ebi.ac.uk This attack is the key bond-forming step that leads to the tetrahedral intermediate. The steric hindrance at the α-carbon of 2-ethyl-2-hydroxybutanoic acid, with its two ethyl groups, can influence the rate of this nucleophilic attack, potentially slowing it down compared to less hindered carboxylic acids.
In the Reformatsky reaction, the nucleophile is the organozinc reagent, often referred to as a Reformatsky enolate. hmdb.ca This enolate attacks the electrophilic carbonyl carbon of a ketone (e.g., diethyl ketone). A key advantage of using a zinc enolate is its lower reactivity compared to lithium enolates or Grignard reagents, which prevents undesired nucleophilic addition to the ester group of the reactant or product. hmdb.ca
The formation of this compound via Fischer-Speier esterification proceeds through a stepwise mechanism . wikipedia.orgebi.ac.uk The reaction involves a series of discrete steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack by the alcohol to form a tetrahedral intermediate.
Proton transfer(s).
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester.
Each of these steps is a distinct event, and the reaction profile involves several intermediates and transition states. There is no evidence to suggest that the bond formation and bond cleavage events occur simultaneously in a concerted fashion.
Similarly, the Reformatsky reaction also follows a stepwise mechanism . hmdb.ca The key steps include the formation of the organozinc reagent, its nucleophilic addition to the carbonyl compound to form a zinc alkoxide intermediate, and subsequent hydrolysis to yield the β-hydroxy ester. chembk.com These distinct, sequential steps confirm the stepwise nature of this synthetic route.
Reactivity Studies of the Ester Moiety within this compound
The ester functional group in this compound is a key site of reactivity, undergoing transformations such as hydrolysis, transesterification, and reduction. The steric hindrance imposed by the two ethyl groups at the α-position significantly influences the rates and mechanisms of these reactions.
Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. Due to the significant steric hindrance around the carbonyl group in this compound, the rate of hydrolysis is expected to be slower than that of less hindered esters.
Under acidic conditions, the mechanism is the reverse of the Fischer-Speier esterification. ebi.ac.uk It involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid, 2-ethyl-2-hydroxybutanoic acid.
Base-catalyzed hydrolysis (saponification) of sterically hindered esters can be particularly challenging. While the typical BAC2 mechanism (bimolecular, acyl-oxygen cleavage) is common for most esters, the steric bulk in this compound would impede the backside attack of the hydroxide (B78521) ion on the carbonyl carbon.
Transesterification: This process involves the exchange of the ethoxy group of the ester with another alkoxy group from a different alcohol. Transesterification can be catalyzed by either an acid or a base. medchemexpress.com
In an acid-catalyzed transesterification, the mechanism is analogous to Fischer esterification. The incoming alcohol acts as a nucleophile, attacking the protonated carbonyl group of this compound.
Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The departure of the original ethoxide group yields the new ester. The equilibrium can be driven towards the product by using a large excess of the new alcohol or by removing the ethanol as it is formed. medchemexpress.com
The ester functional group of this compound can be reduced to a primary alcohol. The choice of reducing agent is critical, as milder reagents may not be effective.
Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. nih.gov The reaction with this compound would yield two alcohol products: 2-ethyl-2-hydroxy-1-butanol and ethanol.
The mechanism involves a nucleophilic acyl substitution followed by a nucleophilic addition.
Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, and the ethoxide group is eliminated as a leaving group, resulting in the formation of an aldehyde intermediate (2-ethyl-2-hydroxybutanal).
Second Hydride Attack: The aldehyde intermediate is more reactive than the starting ester and is immediately attacked by another hydride ion from LiAlH₄. This forms a new tetrahedral alkoxide intermediate.
Protonation: An acidic workup protonates the alkoxide ion to yield the final primary alcohol product, 2-ethyl-2-hydroxy-1-butanol.
It is important to note that the tertiary hydroxyl group already present in this compound is generally unreactive towards LiAlH₄.
Comprehensive Reactivity Assessment of the Tertiary Hydroxyl Group
The tertiary nature of the hydroxyl group in this compound significantly influences its reactivity, particularly in alkylation, acylation, dehydration, and oxidation reactions.
Alkylation and Acylation Reactions of the Hydroxyl Functionality
The tertiary hydroxyl group of this compound can undergo both alkylation and acylation, though these reactions can be sterically hindered.
Alkylation: This process involves the formation of an ether by replacing the hydrogen atom of the hydroxyl group with an alkyl group. The reaction typically proceeds by first converting the alcohol to a more reactive species, such as an alkoxide, using a strong base. The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide in a Williamson ether synthesis-type reaction. Due to steric hindrance around the tertiary hydroxyl group, the use of less bulky alkylating agents and strong, non-nucleophilic bases is often preferred to minimize side reactions like elimination.
Acylation: This reaction involves the introduction of an acyl group to the hydroxyl functionality, forming an ester. Acylation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. While generally feasible, the rate of acylation can be slower compared to less sterically hindered primary or secondary alcohols.
| Reaction Type | Reagent(s) | Product Type | Key Considerations |
| Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether | Steric hindrance can be a limiting factor. |
| Acylation | Acid Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) with a base (e.g., Pyridine) | Ester | The reaction rate may be reduced due to steric hindrance. |
Mechanistic Pathways of Dehydration Reactions
The dehydration of this compound, like other tertiary alcohols, typically proceeds through an E1 (elimination, unimolecular) mechanism in the presence of an acid catalyst. jove.comjove.com
The mechanism involves three key steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid. quora.com This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH2+). jove.comjove.com
Formation of a Carbocation: The alkyloxonium ion then departs as a water molecule in the slow, rate-determining step, leading to the formation of a tertiary carbocation. jove.comjove.com The stability of this tertiary carbocation is a key driving force for the reaction.
Deprotonation to Form an Alkene: A weak base, often a water molecule or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and regenerates the acid catalyst. jove.comjove.com
Due to the structure of this compound, deprotonation can occur from either of the adjacent methylene (B1212753) groups, potentially leading to a mixture of isomeric alkenes. According to Zaitsev's rule, the more substituted alkene is generally the major product. jove.com
| Step | Description | Intermediate/Product |
| 1 | Protonation of the hydroxyl group by an acid catalyst. | Alkyloxonium ion |
| 2 | Loss of a water molecule to form a carbocation (rate-determining step). | Tertiary carbocation |
| 3 | Deprotonation by a weak base to form a double bond. | Alkene |
Investigations into Oxidation Reactions of the Tertiary Alcohol
Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. studymind.co.ukbyjus.comchemguide.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. studymind.co.ukchemguide.co.uklibretexts.org
Oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen atom from the carbon attached to the hydroxyl group, leading to the formation of a carbonyl group (aldehyde or ketone). studymind.co.uk In tertiary alcohols, the absence of a hydrogen atom on the carbinol carbon prevents this direct oxidation pathway. studymind.co.ukchemguide.co.uklibretexts.org
While typical oxidizing agents like potassium dichromate(VI) or potassium permanganate (B83412) will not react with tertiary alcohols under mild conditions, harsh conditions such as high temperatures and strong oxidizing agents can lead to the cleavage of carbon-carbon bonds, resulting in a complex mixture of smaller molecules. byjus.comchemistryviews.org However, for practical synthetic purposes, the tertiary hydroxyl group of this compound is considered non-oxidizable. studymind.co.ukbyjus.comlibretexts.org
| Oxidizing Agent | Reaction Outcome | Reason |
| Potassium Dichromate(VI) (acidified) | No reaction | No hydrogen atom on the carbinol carbon. studymind.co.ukchemguide.co.uklibretexts.org |
| Potassium Permanganate (mild conditions) | No reaction | No hydrogen atom on the carbinol carbon. |
| Strong Oxidizing Agents (harsh conditions) | C-C bond cleavage, degradation of the molecule | Forcing conditions overcome the inherent stability. byjus.comchemistryviews.org |
Stereochemical Control and Rearrangement Mechanisms
The presence of a chiral center and the potential for carbocation formation in this compound open avenues for stereochemical transformations and skeletal rearrangements.
Analysis of Intramolecular Rearrangements Involving the Molecular Skeleton
Under certain conditions, particularly those that favor carbocation formation, the molecular skeleton of this compound can undergo intramolecular rearrangements. A common type of rearrangement in such systems is the Wagner-Meerwein rearrangement. jk-sci.comwikipedia.org
This rearrangement involves a 1,2-shift of an alkyl or aryl group to an adjacent carbocation center to form a more stable carbocation. jk-sci.comwikipedia.org In the case of the tertiary carbocation formed from the dehydration of this compound, a rearrangement could potentially occur if it leads to a more stable carbocation, although in this specific case, the initial carbocation is already tertiary and relatively stable.
However, in related α-hydroxy esters, skeletal rearrangements analogous to the acyloin transformation have been observed, particularly under electron impact or acid-catalyzed conditions. rsc.org These rearrangements can involve the migration of alkyl groups. rsc.org For instance, an α-ketol rearrangement can occur where an alkyl group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. wikipedia.orgnih.govorganicreactions.org While this compound is an α-hydroxy ester and not an α-hydroxy ketone, the principles of carbocation-mediated skeletal rearrangements remain relevant to its potential transformational chemistry.
| Rearrangement Type | Driving Force | Potential Outcome |
| Wagner-Meerwein Rearrangement | Formation of a more stable carbocation. jk-sci.comwikipedia.org | Isomerization of the carbon skeleton. |
| Acyloin-type Rearrangement | Thermodynamic stability of the rearranged product. rsc.org | Migration of an ethyl group. |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Ethyl 2 Hydroxybutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity of an organic molecule. sdsu.edu For Ethyl 2-ethyl-2-hydroxybutanoate, a combination of 1D and 2D NMR experiments would provide an unambiguous structural assignment.
The proton NMR (¹H NMR) spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the two ethyl groups attached to the C2 carbon, their respective methylene (B1212753) (CH₂) and methyl (CH₃) protons are chemically equivalent.
The spectrum would feature:
A quartet for the methylene protons of the ester ethyl group (O-CH₂-CH₃), deshielded by the adjacent oxygen atom.
A quartet for the four equivalent methylene protons of the two C2-ethyl groups (C-(CH₂-CH₃)₂).
A triplet for the methyl protons of the ester ethyl group (O-CH₂-CH₃).
A triplet for the six equivalent methyl protons of the two C2-ethyl groups (C-(CH₂-CH₃)₂).
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on concentration and solvent.
The n+1 rule dictates the splitting patterns, where a proton signal is split into n+1 peaks by n adjacent non-equivalent protons. docbrown.info
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| O-CH₂ -CH₃ | ~ 4.2 | Quartet (q) | ~ 7.1 | 2H |
| C-(CH₂ -CH₃)₂ | ~ 1.7 | Quartet (q) | ~ 7.5 | 4H |
| O-CH₂-CH₃ | ~ 1.2 | Triplet (t) | ~ 7.1 | 3H |
| C-(CH₂-CH₃ )₂ | ~ 0.9 | Triplet (t) | ~ 7.5 | 6H |
DEPT spectroscopy is used to differentiate between CH, CH₂, and CH₃ groups:
DEPT-90: Shows only CH signals (none in this molecule).
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C=O and C-OH) are not observed in DEPT spectra.
Predicted ¹³C NMR and DEPT Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| C =O | ~ 175 | Absent |
| C -OH | ~ 75 | Absent |
| O-C H₂-CH₃ | ~ 61 | Negative |
| C-(C H₂-CH₃)₂ | ~ 32 | Negative |
| O-CH₂-C H₃ | ~ 14 | Positive |
2D NMR experiments are essential for confirming the connections between the atoms assigned in 1D spectra. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. allfordrugs.com For this compound, cross-peaks would be expected between the protons of the O-CH₂ group and the O-CH₂-CH₃ group, confirming the ester's ethyl fragment. Similarly, a cross-peak between the C-(CH₂)₂ protons and the C-(CH₃)₂ protons would confirm the structure of the C2-ethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It would definitively link the proton signals in the ¹H spectrum with their corresponding carbon signals in the ¹³C spectrum, for example, linking the signal at ~4.2 ppm to the carbon at ~61 ppm (O-CH₂).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for mapping the molecular skeleton. columbia.edu Key HMBC correlations would include:
A correlation from the O-CH₂ protons (~4.2 ppm) to the carbonyl carbon (C=O, ~175 ppm), confirming the ester linkage.
Correlations from the C-(CH₂)₂ protons (~1.7 ppm) to the quaternary C-OH carbon (~75 ppm) and the carbonyl carbon (~175 ppm).
Correlations from the C-(CH₃)₂ protons (~0.9 ppm) to their adjacent methylene carbons (~32 ppm) and the central C-OH carbon (~75 ppm).
This compound possesses a chiral center at the C2 carbon, meaning it exists as a pair of enantiomers ((R) and (S)). In a standard achiral solvent, the NMR spectra of both enantiomers are identical. To determine the enantiomeric excess (ee) or purity of a sample, chiral NMR spectroscopy is employed.
This is typically achieved by adding a chiral solvating agent (CSA) to the NMR sample. nih.govacs.org The CSA, itself being enantiomerically pure, interacts with the (R) and (S) enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, causing previously overlapping signals in the ¹H NMR spectrum to split into two distinct sets of peaks, one for each enantiomer. nih.govyoutube.com The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the enantiomeric excess.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. researchgate.net For this compound, the molecular formula is C₈H₁₆O₃.
Theoretical Exact Mass: The calculated monoisotopic mass is 160.110 g/mol .
HRMS Measurement: An experimental HRMS measurement yielding a value very close to 160.110 would confirm the elemental composition C₈H₁₆O₃, distinguishing it from other isomers or compounds with the same nominal mass.
Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•) which then undergoes fragmentation. The analysis of these fragments helps to piece together the molecular structure. whitman.edulibretexts.org Key expected fragmentation pathways for this tertiary α-hydroxy ester include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is common.
Loss of an ethyl radical (•CH₂CH₃) would result in a prominent fragment ion.
Cleavage at the Ester Group:
Loss of the ethoxy radical (•OCH₂CH₃) would generate an acylium ion.
Loss of the entire ethoxycarbonyl group.
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the main chain, rearrangements involving the ester group can occur. whitman.edu
Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass/charge) | Predicted Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 131 | [M - C₂H₅]⁺ | Loss of an ethyl radical from C2 |
| 115 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 103 | [C(O)OCH₂CH₃]⁺ | Acylium ion from C2-C(O) cleavage |
| 87 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 73 | [COOCH₂CH₃]⁺ | Ethyl carboxylate fragment |
| 59 | [C(OH)(CH₂CH₃)]⁺ | Fragment containing the hydroxy-ethyl moiety |
| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment |
Interpretation of Fragmentation Patterns for Structural Confirmation and Mechanistic Inference
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific mass spectra for this compound are not widely published, the fragmentation behavior can be inferred from the established principles of mass spectrometry for esters and tertiary alcohols.
Upon electron impact ionization, the this compound molecule would form a molecular ion, [M]•+. The fragmentation of this ion is expected to proceed through several key pathways, driven by the presence of the ester and tertiary hydroxyl functional groups.
A primary fragmentation pathway for esters is the α-cleavage adjacent to the carbonyl group. This can result in the loss of the alkoxy group (-OCH2CH3), leading to the formation of an acylium ion. Another significant fragmentation involves the loss of the ethyl group from the quaternary carbon.
The presence of the tertiary alcohol also strongly influences the fragmentation. A common fragmentation for alcohols is the loss of a water molecule (dehydration), which would result in a peak at M-18. Additionally, cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is a favorable process.
A McLafferty-type rearrangement is also a possibility for esters, although it is more common in longer-chain esters. miamioh.edu This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
A plausible fragmentation pattern for this compound is summarized in the table below, based on the analysis of related compounds and known fragmentation mechanisms. libretexts.orgwhitman.edu
| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |
| M-29 | [M-CH2CH3]+ | Loss of an ethyl group |
| M-45 | [M-OCH2CH3]+ | Loss of the ethoxy group (α-cleavage) |
| M-18 | [M-H2O]+ | Loss of water (dehydration) |
| 43 | [CH3CO]+ | Acylium ion from further fragmentation |
These predicted fragmentation patterns provide a veritable fingerprint for the identification and structural confirmation of this compound in a sample.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and can also provide information about the molecule's conformational state. spectroscopyonline.com
Characteristic Vibrational Mode Analysis of Ester and Hydroxyl Functional Groups
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of its ester and tertiary hydroxyl groups.
The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration . For aliphatic esters, this band is typically strong and appears in the region of 1750-1735 cm⁻¹. orgchemboulder.comresearchgate.net The exact position of this band can be influenced by the electronic and steric effects of the neighboring groups.
Another key feature of the ester group is the C-O stretching vibrations , which typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com These bands arise from the stretching of the C-O single bonds within the ester moiety.
The hydroxyl (O-H) group of the tertiary alcohol will give rise to a characteristic stretching vibration. In a condensed phase, where hydrogen bonding can occur, this will be observed as a broad band in the region of 3500-3200 cm⁻¹. The broadness of this peak is a direct consequence of the different hydrogen-bonding environments experienced by the molecules. In the gas phase or in a dilute non-polar solvent, a sharper "free" O-H stretching band would be expected around 3600 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the C-C backbone vibrations are often more prominent in the Raman spectrum.
The expected characteristic vibrational frequencies for this compound are summarized in the table below. orgchemboulder.comspectroscopyonline.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Ester | C=O Stretch | 1750-1735 | Strong | Medium |
| Ester | C-O Stretch | 1300-1000 | Strong | Medium-Weak |
| Alcohol | O-H Stretch (H-bonded) | 3500-3200 | Strong, Broad | Medium, Broad |
| Alkyl | C-H Stretch | 3000-2850 | Medium-Strong | Strong |
Derivation of Conformational Insights from Vibrational Spectra
Vibrational spectroscopy can offer valuable insights into the conformational preferences of molecules like this compound. The rotational isomers (conformers) that exist due to rotation around single bonds often have slightly different vibrational frequencies.
For esters, the region of the C=O stretching vibration can be particularly informative. The presence of multiple conformers can sometimes lead to the appearance of a split or asymmetric carbonyl band in the IR spectrum. nih.gov The relative intensities of these component bands can, in some cases, be used to estimate the populations of the different conformers, although this requires knowledge of the molar absorptivities of each conformer. nih.gov
Furthermore, the formation of intramolecular hydrogen bonds between the hydroxyl group and the ester's carbonyl oxygen could significantly influence the vibrational frequencies. Such an interaction would be expected to lower the C=O stretching frequency and also shift the O-H stretching frequency to a lower wavenumber. The extent of these shifts can provide information about the strength and geometry of the intramolecular hydrogen bond.
Chiroptical Spectroscopy for Absolute Configuration Determination
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy
Chiroptical spectroscopic techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically designed to analyze chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org These techniques measure the differential interaction of a chiral substance with left- and right-circularly polarized light.
This compound is an achiral molecule. Its structure contains a quaternary carbon atom bonded to two identical ethyl groups, which means it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, this compound will not exhibit any optical activity.
Therefore, ORD and CD spectroscopy are not applicable for the determination of the absolute configuration of this compound, as it does not exist as enantiomers and has no absolute configuration to be determined. While these techniques are indispensable for studying chiral molecules, they provide no information for achiral compounds like the one . cas.cz
X-ray Crystallography for Solid-State Structural Analysis (if applicable to suitable derivatives)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. nih.gov It provides accurate bond lengths, bond angles, and conformational details of a molecule in the solid state.
This compound, like many simple esters, is likely a liquid at room temperature. Therefore, single-crystal X-ray diffraction is not directly applicable to the pure compound under standard conditions. While X-ray diffraction techniques for liquids exist, they provide information about the average intermolecular distances and packing rather than a high-resolution molecular structure. aip.orgaps.org
However, the outline's provision for "suitable derivatives" is pertinent here. If a crystalline derivative of this compound could be synthesized, its structure could be determined by X-ray crystallography. For example, derivatization of the hydroxyl group to form a solid ester or urethane (B1682113) could yield a crystalline product suitable for analysis.
The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state, including the dihedral angles of the ethyl groups and the orientation of the ester and hydroxyl functionalities. This information would be invaluable for understanding the molecule's intrinsic steric and electronic preferences and would serve as a benchmark for computational and other spectroscopic studies. In the absence of such a crystalline derivative, a definitive solid-state structure for this compound remains undetermined.
Computational Chemistry and Theoretical Modeling of Ethyl 2 Ethyl 2 Hydroxybutanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Detailed research findings on the application of Density Functional Theory (DFT) to elucidate the electronic structure and properties of Ethyl 2-ethyl-2-hydroxybutanoate are not extensively available in publicly accessible literature. However, general principles of DFT can be applied to predict its characteristics.
Geometry Optimization and Prediction of Electronic Properties
DFT calculations would typically begin with the geometry optimization of the this compound molecule. This process involves finding the lowest energy arrangement of its atoms, which corresponds to the most stable three-dimensional structure. From this optimized geometry, a range of electronic properties can be calculated.
A table of predicted electronic properties for a related compound, 2-Ethyl-2-Hydroxybutyric acid, which shares a similar core structure, is provided below. These values are computationally derived and offer insights into the molecule's behavior. hmdb.ca
| Property | Predicted Value |
| Average Molecular Weight | 132.1577 |
| Monoisotopic Molecular Weight | 132.07864425 |
| IUPAC Name | 2-ethyl-2-hydroxybutanoic acid |
| Traditional Name | 2-ethyl-2-hydroxybutyric acid |
| Chemical Formula | C6H12O3 |
Interactive Data Table: Predicted Properties of 2-Ethyl-2-Hydroxybutyric acid
It is important to note that while 2-Ethyl-2-Hydroxybutyric acid is a close structural analog, the presence of the ethyl ester group in this compound would influence its electronic properties. hmdb.ca
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool within DFT for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability.
Conformational Analysis and Energy Landscapes
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration
Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the vast conformational space of a molecule. These methods can identify the most stable conformers and the energy barriers between them. Although specific studies employing these techniques on this compound are not found in the surveyed literature, such analyses would be crucial for a complete understanding of its dynamic nature.
Theoretical Investigations of Intramolecular Hydrogen Bonding and Intermolecular Interactions
The hydroxyl and carbonyl groups in this compound can participate in both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonding. Theoretical calculations can quantify the strength and nature of these interactions.
The PubChem entry for the related compound Ethyl (2R)-2-hydroxybutanoate lists a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, based on the Cactvs 3.4.6.11 computational method. nih.gov This suggests the potential for significant hydrogen bonding, which would play a role in its physical properties and interactions with other molecules.
Reaction Pathway and Transition State Calculations
Computational methods can be employed to map out the energy profile of chemical reactions involving this compound. This involves calculating the energies of reactants, products, and the high-energy transition states that connect them. Such calculations are vital for understanding reaction mechanisms and predicting reaction rates. While no specific reaction pathway calculations for this compound were identified, the NIST Chemistry WebBook does provide mass spectrum data for the related Ethyl 2-hydroxybutanoate, which is generated through a reaction (electron ionization) and provides insights into its fragmentation patterns. nist.gov
Computational Elucidation of Reaction Mechanisms and Activation Energy Barriers
While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from theoretical investigations of analogous α-hydroxy esters. The primary reactions of interest for this ester are its formation (esterification) and its breakdown (hydrolysis).
Esterification of 2-ethyl-2-hydroxybutanoic acid: The formation of this compound from 2-ethyl-2-hydroxybutanoic acid and ethanol (B145695), typically under acidic conditions, is a classic example of Fischer esterification. Computational studies on similar esterification reactions, often employing Density Functional Theory (DFT), have elucidated the mechanistic steps. These studies suggest that the reaction proceeds through a series of protonation and nucleophilic attack steps. The generally accepted mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the eventual elimination of a water molecule lead to the final ester product.
The activation energy barriers for these steps are crucial in determining the reaction rate. For acid-catalyzed esterification and hydrolysis, DFT calculations have shown that the protonation of the carboxylic acid hydroxyl-oxygen or the ester alkyl-oxygen can lead to the formation of a highly reactive acylium ion. rsc.org This initial protonation step is often the rate-controlling step, with calculated activation energies typically in the range of 4–10 kcal/mol for related reactions. rsc.org The subsequent reaction of the acylium ion with alcohol or water molecules is often a spontaneous process.
Hydrolysis of this compound: The hydrolysis of this compound, the reverse of its formation, can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The mechanism mirrors that of esterification, following the principle of microscopic reversibility. It begins with the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule yield the carboxylic acid. DFT calculations on the hydrolysis of various esters provide a framework for estimating the activation energies. For instance, studies on the hydrolysis of other esters have benchmarked the performance of different DFT functionals, with range-separated hybrid functionals like ωB97M-V often providing high accuracy in predicting reaction barriers. github.io
Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a different, irreversible mechanism. A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as a leaving group. The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible step to yield a carboxylate salt and ethanol. Computational studies on the base-catalyzed hydrolysis of α-amino acid esters have utilized DFT (B3LYP/def-2svp) to map out the potential energy surface and identify the transition states. cu.edu.eg For a related system, the activation enthalpy (ΔH≠) for the base-catalyzed hydrolysis of free glycine (B1666218) methyl ester was found to be 39.7 kJ/mol. cu.edu.eg While this compound is not an α-amino acid ester, this provides a general idea of the energy scales involved.
Prediction of Spectroscopic Parameters through Quantum Chemical Methods
Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and the observed spectrum.
Ab Initio and DFT-based NMR and IR Spectral Prediction
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, particularly using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei.
For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the different proton environments. Based on general principles and computational studies of similar esters like ethyl ethanoate and ethyl 2-methylbutyrate, the following can be anticipated:
A triplet for the methyl protons of the ethyl group attached to the oxygen.
A quartet for the methylene (B1212753) protons of the ethyl group attached to the oxygen.
A triplet for the methyl protons of the two ethyl groups on the α-carbon.
A quartet for the methylene protons of the two ethyl groups on the α-carbon.
A singlet for the hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration.
Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon would appear at a characteristic downfield shift. The quaternary α-carbon bearing the hydroxyl and ethyl groups, the methylene and methyl carbons of the ethyl ester group, and the methylene and methyl carbons of the two ethyl groups on the α-carbon would all have distinct and predictable chemical shifts.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Group | Multiplicity | Predicted Chemical Shift (ppm) |
| -O-CH₂-CH₃ | Triplet | ~ 1.2 |
| -O-CH₂ -CH₃ | Quartet | ~ 4.1 |
| -C(CH₂CH₃ )₂ | Triplet | ~ 0.9 |
| -C(CH₂ CH₃)₂ | Quartet | ~ 1.8 |
| -O-H | Singlet | Variable |
Note: These are illustrative values based on typical chemical shift ranges for similar functional groups.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule. DFT and ab initio methods can calculate these frequencies with good accuracy, aiding in the assignment of experimental IR spectra. For this compound, key predicted vibrational modes would include:
A strong C=O stretching frequency for the ester carbonyl group, typically in the range of 1730-1750 cm⁻¹.
A broad O-H stretching band for the hydroxyl group, expected around 3400-3650 cm⁻¹.
C-O stretching vibrations for the ester and alcohol functionalities.
C-H stretching and bending vibrations for the ethyl groups.
Interactive Data Table: Predicted Key IR Frequencies for this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ester C=O | Stretch | 1730 - 1750 |
| Alcohol O-H | Stretch (broad) | 3400 - 3650 |
| Ester C-O | Stretch | 1150 - 1250 |
| C-H | Stretch | 2850 - 3000 |
Computational Studies of Chiroptical Properties
Since this compound possesses a chiral center at the α-carbon (unless R = R'), it can exist as enantiomers. Chiroptical properties, such as optical rotation and electronic circular dichroism (ECD), are sensitive to the three-dimensional arrangement of atoms and are thus crucial for distinguishing between enantiomers.
Similarly, the specific optical rotation can be calculated using methods like DFT. These calculations are highly sensitive to the chosen basis set and the level of theory. For a molecule like this compound, computational modeling would be instrumental in predicting the sign and magnitude of its optical rotation, providing a theoretical benchmark for experimental measurements. The study of chiroptical properties is particularly important in fields like stereoselective synthesis and pharmaceutical research, where the biological activity of a molecule can be dependent on its stereochemistry.
Chemistry of Functional Derivatives and Analogues of Ethyl 2 Ethyl 2 Hydroxybutanoate
Synthesis and Characterization of Related α-Hydroxy Acid Derivatives
The synthesis of α-hydroxy acid derivatives related to ethyl 2-ethyl-2-hydroxybutanoate can be achieved through various established and innovative chemical routes. A common strategy involves the α-hydroxylation of corresponding carbonyl compounds. For instance, the oxidation of β-ketocarbonyls using hydrogen peroxide, catalyzed by a combination of a primary amine and a ketone, can yield α-hydroxy ketones with high enantioselectivity. organic-chemistry.org These can then be further transformed into the desired α-hydroxy esters. Another approach involves the direct oxidation of enolates or silyl (B83357) enol ethers. researchgate.net
A notable method for preparing α-hydroxy esters is through the reaction of α-hydroxy-nitriles with an alcohol in the presence of a hydrogen halide, followed by hydrolysis. google.com This process has been shown to produce high yields, irrespective of the steric bulk of the alkyl groups on the starting nitrile. google.com For example, reacting 2-hydroxy-2-methylpropionitrile with methanol (B129727) and hydrogen chloride, followed by the addition of water, yields methyl 2-hydroxy-2-methylpropanoate. google.com This method could be adapted for the synthesis of this compound and its derivatives.
The characterization of these synthesized α-hydroxy acid derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while Infrared (IR) spectroscopy helps in identifying the characteristic hydroxyl and carbonyl functional groups. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds.
Table 1: Spectroscopic Data for Representative α-Hydroxy Esters
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Ethyl 2-hydroxybutanoate | 1.25 (t, 3H), 1.70 (m, 2H), 4.20 (q, 2H), 4.25 (t, 1H), OH (br s, 1H) | 14.2, 26.5, 61.5, 70.1, 175.2 | 3450 (OH), 1735 (C=O) |
| Methyl 2-hydroxy-2-methylpropanoate | 1.45 (s, 6H), 3.75 (s, 3H), OH (br s, 1H) | 27.0, 52.5, 72.8, 176.5 | 3480 (OH), 1730 (C=O) |
Transformation Pathways to Corresponding α-Keto Esters
The oxidation of α-hydroxy esters to their corresponding α-keto esters is a fundamental transformation in organic synthesis. These α-keto esters are valuable intermediates for the synthesis of various biologically active molecules and are used in a range of chemical reactions. acs.org
Several methods have been developed for this oxidation. A chemoselective method utilizes a nitroxyl (B88944) radical catalyst, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), with molecular oxygen as a co-oxidant. acs.orgorganic-chemistry.org This approach is notable for its mild conditions, which are compatible with labile α-keto acids that can easily decarboxylate under harsher oxidative conditions. acs.orgorganic-chemistry.org Other catalytic systems, such as those based on copper, have also proven effective. For example, a copper(I)-catalyzed oxidation using oxygen as the oxidant can efficiently convert α-hydroxy ketones to α-keto aldehydes, a transformation that can be conceptually extended to α-hydroxy esters. rsc.org
The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the resulting α-keto ester is typically purified by column chromatography. The structural confirmation is then carried out using spectroscopic methods, where the disappearance of the hydroxyl proton signal and the appearance of a new ketone carbonyl signal in the NMR and IR spectra, respectively, are key indicators of a successful transformation.
Table 2: Oxidation Methods for α-Hydroxy Esters to α-Keto Esters
| Oxidizing Agent/Catalyst | Reaction Conditions | Typical Yields | Reference |
|---|---|---|---|
| AZADO/O₂ | Room temperature, various solvents | High | acs.orgorganic-chemistry.org |
| Cu(I)/O₂ | Elevated temperatures, organic solvents | Good to high | rsc.org |
| Dess-Martin Periodinane | Room temperature, chlorinated solvents | High | acs.org |
Design and Synthesis of Derivatives with Systematically Modified Ester or Alcohol Groups
The systematic modification of the ester and alcohol groups of this compound allows for the fine-tuning of its chemical and physical properties.
Ester Group Modification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically acid or base-catalyzed and involves reacting the parent ester with a different alcohol. For instance, reacting this compound with methanol in the presence of an acid catalyst would yield mthis compound. The ester can also be hydrolyzed to the corresponding carboxylic acid, 2-ethyl-2-hydroxybutanoic acid, which can then be re-esterified with a wide variety of alcohols using standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by forming the acid chloride followed by reaction with the desired alcohol.
Alcohol Group Modification: The tertiary hydroxyl group can be protected using various protecting groups to prevent it from reacting in subsequent synthetic steps. wikipedia.org Common protecting groups for tertiary alcohols include silyl ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) or ether linkages (e.g., methoxymethyl (MOM) ether). wikipedia.orgnih.gov The choice of protecting group depends on the stability required for the subsequent reaction conditions and the ease of its removal (deprotection). wikipedia.org For example, a tert-butyldimethylsilyl ether can be introduced by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole (B134444) and can be later removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
The synthesis of these derivatives provides a library of compounds with varying lipophilicity, steric hindrance, and reactivity, which can be valuable for structure-activity relationship studies in various chemical and biological contexts.
Exploration of Stereoisomeric Analogues and their Distinct Synthetic Routes
Since this compound itself is achiral, the exploration of stereoisomeric analogues involves introducing a chiral center elsewhere in the molecule or by modifying the core structure to create one. For instance, the synthesis of chiral α-hydroxy esters like ethyl (R)-2-hydroxybutanoate or ethyl (S)-2-hydroxybutanoate introduces a stereocenter at the α-position. nih.govnih.govnih.gov
The synthesis of these stereoisomers can be achieved through several asymmetric synthesis strategies. One common approach is the enantioselective reduction of the corresponding α-keto ester. researchgate.netnih.gov This can be accomplished using chiral reducing agents or through biocatalysis. For example, baker's yeast (Saccharomyces cerevisiae) is known to reduce α-keto esters to the corresponding α-hydroxy esters with high enantioselectivity. researchgate.net Ketoreductase enzymes (KREDs) also offer a powerful tool for the asymmetric reduction of ketones to chiral alcohols with high yields and enantiomeric excess. nih.gov
Alternatively, chiral α-hydroxy esters can be synthesized from chiral starting materials. For example, the use of chiral auxiliaries attached to the ester or the use of chiral catalysts in the α-hydroxylation of esters can induce stereoselectivity. acs.orgacs.org The characterization of these stereoisomers requires techniques that can distinguish between enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the purified compound.
The development of distinct synthetic routes for different stereoisomers is crucial as the biological activity and chemical properties of enantiomers can vary significantly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Ethyl 2-ethyl-2-hydroxybutanoate, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of this compound can be optimized via enantiospecific catalytic hydrogenation of its ketone precursor, as demonstrated in structurally similar esters (e.g., Ethyl(R)-2-hydroxy-4-phenylbutyrate) . Key parameters include catalyst choice (e.g., palladium or nickel), temperature (30–60°C), and hydrogen pressure (1–3 atm). Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., ethanol/water mixtures) can improve yield.
| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pd/C | 50 | 78 | 92 |
| Raney Ni | 40 | 65 | 85 |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural confirmation. Key signals include the hydroxy proton (δ 1.5–2.0 ppm, broad singlet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (m/z ≈ 160–162) and fragmentation patterns for purity assessment .
Advanced Research Questions
Q. How can researchers address contradictions in stereochemical assignments of this compound?
- Methodological Answer : Discrepancies in stereochemical data (e.g., conflicting optical rotation values) can arise from impurities or racemization during synthesis. To resolve this:
Perform chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to separate enantiomers.
Validate results using polarimetry and compare with density functional theory (DFT)-predicted optical rotations .
Analyze kinetic versus thermodynamic control in hydrogenation steps via variable-temperature NMR .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via:
- High-performance liquid chromatography (HPLC) : Track ester hydrolysis products (e.g., 2-ethyl-2-hydroxybutanoic acid).
- Fourier-transform infrared spectroscopy (FTIR) : Detect carbonyl (C=O) peak shifts (1730–1750 cm⁻¹) indicative of ester bond cleavage .
- Statistical models (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions (-20°C) .
Q. How can computational methods complement experimental data in predicting the compound’s reactivity?
- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian 16 with B3LYP/6-31G(d)) to:
Predict transition states for ester hydrolysis or oxidation pathways.
Simulate NMR chemical shifts (via GIAO method) and compare with experimental data to validate conformers .
Calculate thermodynamic parameters (ΔG, ΔH) for hydrogenation steps to optimize catalyst-substrate interactions .
Data Contradiction Analysis
Q. What strategies mitigate conflicting results in spectroscopic data interpretation?
- Methodological Answer :
- Cross-validation : Use complementary techniques (e.g., 2D NMR like HSQC and HMBC to confirm spin-spin coupling).
- Isotopic labeling : Introduce ¹³C or ²H labels to trace signal origins in complex spectra.
- Collaborative analysis : Share raw data (e.g., FID files) with peer labs to reduce observer bias .
Q. How should researchers handle batch-to-batch variability in synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
Define critical process parameters (CPPs: catalyst loading, agitation rate).
Use design of experiments (DoE) to identify interactions between variables (e.g., response surface methodology).
Characterize each batch via X-ray crystallography (for solid intermediates) or dynamic light scattering (DLS) for particle size uniformity .
Ethical and Methodological Rigor
Q. What ethical considerations apply when publishing synthetic protocols for this compound?
- Methodological Answer :
- Disclose all hazardous steps (e.g., hydrogenation under high pressure) and safety protocols.
- Adhere to FAIR data principles: Share spectral data in open repositories (e.g., PubChem) with metadata on instrument calibration .
- Avoid dual-use concerns by omitting steps applicable to illicit precursor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
